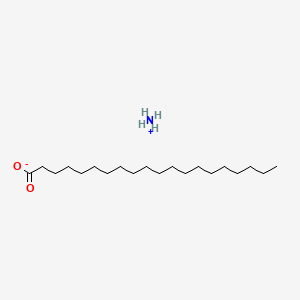
Ammonium icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium icosanoate, also known as ammonium arachidate, is a long-chain fatty acid salt derived from arachidic acid. It is a white, crystalline solid that is soluble in water and exhibits surfactant properties. This compound is primarily used in the production of detergents, emulsifiers, and other industrial applications due to its ability to reduce surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium icosanoate can be synthesized through the reaction of arachidic acid with ammonia. The process involves the neutralization of arachidic acid with ammonium hydroxide, resulting in the formation of this compound. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting arachidic acid with aqueous ammonia. The reaction mixture is stirred continuously to ensure uniformity, and the product is then purified through crystallization. The final product is dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Ammonium icosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding fatty acid derivatives.
Reduction: Reduction reactions can convert it back to arachidic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium chloride, potassium bromide.
Major Products Formed:
Oxidation: Arachidic acid derivatives.
Reduction: Arachidic acid.
Substitution: Corresponding ammonium salts with different cations.
Scientific Research Applications
Ammonium icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surface-active properties.
Mechanism of Action
The mechanism of action of ammonium icosanoate is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it interacts through hydrophobic and electrostatic forces.
Comparison with Similar Compounds
Ammonium stearate: Another long-chain fatty acid salt with similar surfactant properties.
Ammonium palmitate: A shorter-chain fatty acid salt used in similar applications.
Ammonium oleate: An unsaturated fatty acid salt with enhanced reactivity due to the presence of double bonds.
Uniqueness: Ammonium icosanoate is unique due to its longer carbon chain (20 carbons), which provides superior hydrophobic interactions and stability in emulsions compared to shorter-chain analogs. This makes it particularly effective in industrial applications where long-lasting emulsification is required.
Properties
CAS No. |
94266-33-8 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
azanium;icosanoate |
InChI |
InChI=1S/C20H40O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);1H3 |
InChI Key |
BRMYKYSLVRPXIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Related CAS |
506-30-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


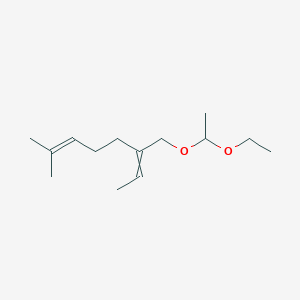
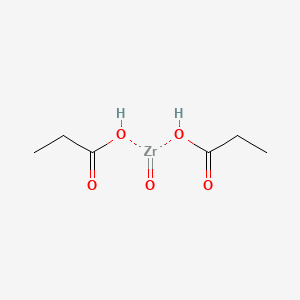
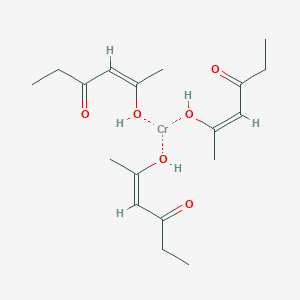
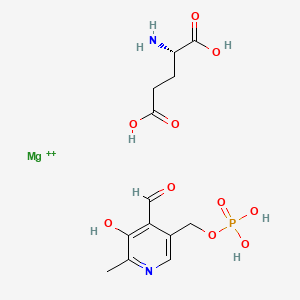
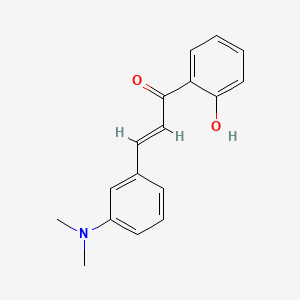
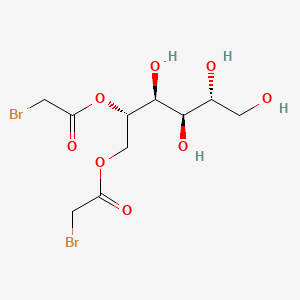
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)

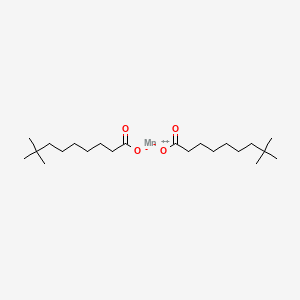
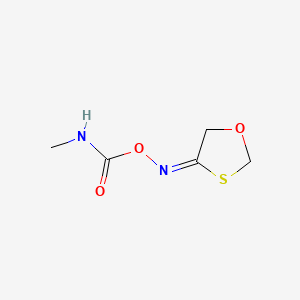
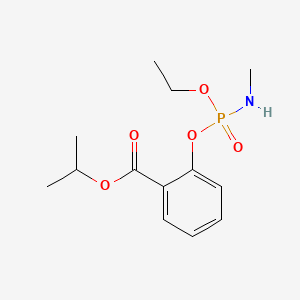


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
